4-Bromo-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylic Acid tert-Butyl Ester
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Overview
Description
4-Bromo-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylic Acid tert-Butyl Ester is a chemical compound with the molecular formula C14H22BrNO4 and a molecular weight of 348.233 g/mol . This compound is used as a building block in organic synthesis and has applications in the pharmaceutical industry, particularly in the synthesis of antithrombotic agents.
Preparation Methods
The synthesis of 4-Bromo-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylic Acid tert-Butyl Ester can be achieved through a multi-step process. One common method involves the reaction of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate with bromine to introduce the bromine atom at the 4-position of the piperidine ring. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst to facilitate the bromination reaction.
Chemical Reactions Analysis
4-Bromo-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylic Acid tert-Butyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylic Acid tert-Butyl Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylic Acid tert-Butyl Ester involves its role as a building block in organic synthesis. The compound can undergo various chemical reactions to form bioactive molecules that target specific molecular pathways. For example, in the synthesis of Clopidogrel, the compound contributes to the formation of the active metabolite that inhibits platelet aggregation.
Comparison with Similar Compounds
4-Bromo-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylic Acid tert-Butyl Ester can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: This compound lacks the bromine atom at the 4-position and has different reactivity and applications.
Ethyl [1-(tert-butoxycarbonyl)piperidin-4-ylidene]acetate: This compound has a similar structure but different functional groups, leading to variations in its chemical properties and uses.
Properties
Molecular Formula |
C14H22BrNO4 |
---|---|
Molecular Weight |
348.23 g/mol |
IUPAC Name |
tert-butyl (3E)-4-bromo-3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22BrNO4/c1-5-19-12(17)8-10-9-16(7-6-11(10)15)13(18)20-14(2,3)4/h8,11H,5-7,9H2,1-4H3/b10-8+ |
InChI Key |
QVKXLKUMTFAPOX-CSKARUKUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CN(CCC1Br)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C=C1CN(CCC1Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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